molecular formula C18H21ClN4O2S B2860366 1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 923221-97-0

1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B2860366
CAS No.: 923221-97-0
M. Wt: 392.9
InChI Key: QDUIUCCNWVAVDJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine derivative can be introduced via a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-12-3-2-8-23(10-12)16(24)9-15-11-26-18(21-15)22-17(25)20-14-6-4-13(19)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIUCCNWVAVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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